5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is a chemical compound with the molecular formula C6H8N4S. This compound belongs to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. The presence of an amino group, a methyl group, a methylsulfanyl group, and a carbonitrile group makes this compound unique and versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile with methylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually conducted under an inert atmosphere at low temperatures.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are performed in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-methyl-3-phenylpyrazole: Similar structure but with a phenyl group instead of a methylsulfanyl group.
5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
Uniqueness
5-Amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the methylsulfanyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with different biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-amino-1-methyl-3-methylsulfanylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4S/c1-10-5(8)4(3-7)6(9-10)11-2/h8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHPVIUZRXBSQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)SC)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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